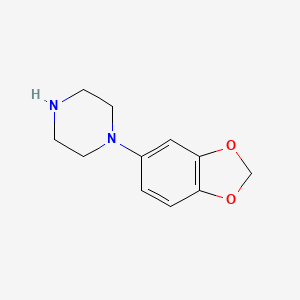

1-(1,3-Benzodioxol-5-yl)piperazine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-10-11(15-8-14-10)7-9(1)13-5-3-12-4-6-13/h1-2,7,12H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCWKECHSBDMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204417 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55827-51-5 | |

| Record name | 1-(1,3-Benzodioxol-5-yl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55827-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Benzodioxol-5-yl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055827515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1,3-Benzodioxol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-benzodioxol-5-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 1 1,3 Benzodioxol 5 Yl Piperazine and Its Analogues

Precursor Synthesis Strategies for 1-(1,3-Benzodioxol-5-yl)piperazine

The synthesis of this compound relies on the availability of key precursors that form its distinct structural components: the 1,3-benzodioxole (B145889) core and the piperazine (B1678402) ring.

Formation of the 1,3-Benzodioxole-5-yl Core

The 1,3-benzodioxole, or methylenedioxyphenyl, group is a crucial component found in numerous naturally occurring and synthetic compounds. chemicalbook.comnih.gov Its synthesis is a key step in producing this compound.

One common method for creating the 1,3-benzodioxole ring involves the condensation of catechol with a methylene (B1212753) source. chemicalbook.com For instance, reacting catechol with methanol (B129727) in the presence of a strong acid catalyst like hydrochloric or sulfuric acid can form the dioxole ring. chemicalbook.com Another approach utilizes the reaction of catechol with benzoic acid derivatives under microwave irradiation in the presence of polyphosphoric acid, which serves as both a catalyst and a solvent. researchgate.net

Additionally, the naturally occurring compound piperonal (B3395001) (1,3-benzodioxole-5-carboxaldehyde) serves as a readily available starting material for introducing the 1,3-benzodioxole-5-yl moiety. researchgate.netresearchgate.net

Introduction of the Piperazine Moiety

The piperazine ring is a versatile scaffold in medicinal chemistry. nih.govmdpi.com Various synthetic routes exist for its introduction onto an aromatic ring. A common method is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the coupling of an aryl halide or triflate with piperazine. This reaction is widely used for the synthesis of N-aryl piperazines. mdpi.com

Another approach involves the nucleophilic aromatic substitution (SNAr) reaction, where a sufficiently activated aryl halide reacts with piperazine. google.com Reductive amination is also a viable method, involving the reaction of an aldehyde or ketone with piperazine in the presence of a reducing agent. mdpi.com

Direct Synthesis Routes for this compound

Direct synthesis methods aim to construct the target molecule in a more streamlined fashion, often by combining the precursor fragments in a single or multi-step sequence.

Established Reaction Conditions and Reagents

The synthesis of arylpiperazines, including this compound, can be achieved through several established methods. A facile palladium-catalyzed methodology allows for the efficient synthesis of arylpiperazines from aryl chlorides under aerobic conditions. organic-chemistry.org Using an excess of piperazine can also serve as an eco-friendly and cost-effective solvent. organic-chemistry.org

Ruthenium-catalyzed diol-diamine coupling reactions provide another route to piperazines. organic-chemistry.org Furthermore, visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes offers a mild method for producing 2-aryl piperazines. organic-chemistry.org

| Reaction Type | Catalyst/Reagents | Key Features |

| Palladium-Catalyzed Amination | Pd catalyst, ligand, base | High efficiency for aryl chlorides. organic-chemistry.org |

| Ruthenium-Catalyzed Coupling | Ru(II) catalyst | Tolerates various amines and alcohols. organic-chemistry.org |

| Visible-Light Photoredox Catalysis | Iridium-based complex | Mild conditions for 2-aryl piperazines. organic-chemistry.org |

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including those containing the piperazine and benzodioxole moieties. researchgate.netnih.govnih.gov

The synthesis of 2-phenyl-substituted 1,3-benzodioxole derivatives has been achieved through microwave irradiation of catechol and benzoic acid derivatives. researchgate.net This method offers advantages in terms of reduced reaction time and increased yield. researchgate.net Similarly, microwave-assisted synthesis has been employed for preparing coumarin-based 1,3,5-triazinyl piperazines and imidazo[2,1-b] nih.govorganic-chemistry.orgbenzothiazol-2(3H)-ones, demonstrating significant reductions in reaction time compared to conventional heating. nih.govnih.gov The synthesis of quinoline (B57606) thiosemicarbazones with a piperidine (B6355638) moiety has also been efficiently achieved using microwave irradiation. mdpi.com

Derivatization Strategies at the Piperazine Nitrogen Atoms

The presence of two nitrogen atoms in the piperazine ring provides ample opportunity for chemical modification, allowing for the creation of a diverse library of analogues. The secondary amine (N-H) of this compound is a key site for derivatization.

Common derivatization strategies include N-alkylation, N-acylation, and N-arylation. For instance, reaction with various alkyl halides or acyl chlorides can introduce a wide range of substituents at the N4 position. The synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives has been achieved through the alkylation of piperazine derivatives. nih.gov

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperazine ring in this compound is a prime site for functionalization through N-alkylation and N-acylation reactions. These reactions are fundamental in creating diverse libraries of derivatives.

N-Alkylation is commonly achieved through nucleophilic substitution reactions with alkyl halides or sulfonates. mdpi.com For instance, the reaction of this compound with various alkyl halides in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile (B52724) or acetone (B3395972) can yield the corresponding N-alkylated products. researchgate.net To control the mono/dialkylation ratio, which can be a challenge, methods such as using piperazine monohydrochloride in situ have been developed. researchgate.netgoogle.com Another approach involves the use of a protecting group, like the tert-butoxycarbonyl (Boc) group, on one of the piperazine nitrogens. This allows for selective alkylation of the unprotected nitrogen, followed by deprotection to yield the mono-alkylated product. researchgate.net Reductive amination is another valuable method for N-alkylation, where the piperazine derivative reacts with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. mdpi.com

N-Acylation introduces an acyl group to the piperazine nitrogen, typically by reacting this compound with acyl chlorides, anhydrides, or carboxylic acids. When using carboxylic acids, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) are often employed to facilitate the formation of the amide bond. nih.govnih.gov For example, a series of N-aroyl analogues have been synthesized by coupling 1-[(1,3-benzodioxol-5-yl)methyl]piperazine with various substituted benzoic acids using EDCI as a dehydrating agent. nih.gov Continuous flow processes for the acylation of 1,3-benzodioxole have also been explored to improve efficiency and sustainability. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, K2CO3, Acetonitrile | N-Alkyl-1-(1,3-benzodioxol-5-yl)piperazine |

| N-Alkylation | Aldehyde/Ketone, NaBH(OAc)3 | N-Alkyl-1-(1,3-benzodioxol-5-yl)piperazine |

| N-Acylation | Acyl chloride, Triethylamine, CH2Cl2 | N-Acyl-1-(1,3-benzodioxol-5-yl)piperazine |

| N-Acylation | Carboxylic acid, EDCI, HOBT, DMF | N-Aroyl-1-(1,3-benzodioxol-5-yl)piperazine |

Formation of Carboxamide and Carbothioamide Analogues

The synthesis of carboxamide and carbothioamide analogues of this compound introduces functionalities that can significantly influence the biological properties of the resulting molecules.

Carboxamide analogues are typically synthesized by reacting the piperazine nitrogen with a carboxylic acid or its activated derivative. A common method involves the use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) in the presence of an activator such as 1-hydroxybenzotriazole (HOBT) to facilitate the amide bond formation between 1-[(1,3-benzodioxol-5-yl)methyl]piperazine and a selected carboxylic acid. nih.gov This straightforward, metal-free procedure allows for the synthesis of a diverse range of N-aroyl analogues. nih.gov

Carbothioamide analogues are formed by the reaction of the piperazine with an isothiocyanate. This reaction generally proceeds by the nucleophilic attack of the piperazine nitrogen on the electrophilic carbon of the isothiocyanate. For example, thiosemicarbazone derivatives can be formed by reacting a derivative of this compound with hydrazinecarbothioamide. nih.gov These thiosemicarbazones can then serve as intermediates for the synthesis of other heterocyclic systems.

Introduction of Complex Heterocyclic Substituents (e.g., Pyrimidine (B1678525), Thiazole (B1198619), Imidazole)

The incorporation of complex heterocyclic moieties such as pyrimidine, thiazole, and imidazole (B134444) onto the this compound scaffold has been a fruitful strategy in the development of novel compounds.

Pyrimidine Derivatives: These can be synthesized by reacting a suitable pyrimidine precursor with this compound. For example, 4-substituted-2-(methylsulfanyl)pyrimidines can be refluxed with N-substituted piperazines in the presence of a catalytic amount of potassium hydroxide (B78521) to yield the desired pyrimidine-piperazine derivatives. nih.govnih.govresearchgate.net

Thiazole Derivatives: The synthesis of thiazole-containing analogues often involves the Hantzsch thiazole synthesis or variations thereof. One common route involves the reaction of a thiosemicarbazone derivative of a benzaldehyde (B42025) carrying the piperazine moiety with an α-haloketone, such as 2-bromoacetophenone, in ethanol (B145695) to yield the final thiazole-piperazine compounds. nih.govresearchgate.net Another approach involves the reaction of piperazine-based bis-thiosemicarbazones with hydrazonoyl chlorides to generate bis(thiazole) derivatives. nih.gov

Imidazole Derivatives: Imidazole rings can be introduced through several synthetic strategies. One method involves the reaction of an imidazole precursor with a piperazine derivative. For instance, 1-(2-benzylaminoethyl)-1H-imidazole can be synthesized, and this or similar imidazole-containing fragments can be coupled to the benzodioxole-piperazine scaffold. researchgate.net The van Leusen imidazole synthesis, which utilizes tosylmethylisocyanides (TosMICs), is another powerful method for constructing the imidazole ring system. mdpi.com The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]piperidine analogs demonstrates the coupling of an imidazole-containing phenoxy group to a piperidine ring, a strategy that can be adapted for piperazine scaffolds. nih.gov

Table 2: Synthesis of Heterocyclic Derivatives

| Heterocycle | Synthetic Approach | Key Intermediates |

|---|---|---|

| Pyrimidine | Reaction of a substituted pyrimidine with piperazine | 4-substituted-2-(methylsulfanyl)-pyrimidine |

| Thiazole | Hantzsch synthesis from thiosemicarbazones | Thiosemicarbazone, α-haloketone |

| Imidazole | Coupling of imidazole precursors or van Leusen synthesis | Imidazole derivatives, Tosylmethylisocyanides |

Novel Synthetic Methodologies for Related Benzodioxole-Piperazine Scaffolds

The development of novel and efficient synthetic methodologies for constructing benzodioxole-piperazine scaffolds is an active area of research, driven by the need for greener, more cost-effective, and rapid synthetic routes.

A significant advancement is the development of a facile Palladium-catalyzed methodology for the synthesis of arylpiperazines under aerobic and solvent-free conditions. organic-chemistry.org This method allows for the amination of electron-donating and sterically hindered aryl chlorides, affording high yields of the desired products in short reaction times. organic-chemistry.org Using an excess of piperazine as the solvent makes this an eco-friendly and cost-effective approach. organic-chemistry.org

Another innovative approach involves one-pot, multi-component reactions. For example, a one-pot, three-component process has been described for the synthesis of 1,4-bis[thiazolo[4,5-d]pyrimidin-7(6H)-one]piperazine derivatives. consensus.app This domino reaction involves an aza-Wittig reaction followed by heterocyclization, catalyzed by sodium ethoxide, to give the final products in good yields. consensus.app

Furthermore, the use of microwave-assisted synthesis has been reported to accelerate reactions, as seen in the van Leusen three-component condition for the synthesis of imidazoquinoxaline scaffolds. mdpi.com Flow chemistry is another emerging technique that offers precise control over reaction parameters and can lead to improved yields and selectivity. researchgate.net

The synthesis of novel 1,3,4-oxadiazole derivatives with piperazine functionalities has also been developed, providing new biologically useful moieties for further investigation. nih.gov These methodologies often focus on creating complex molecular architectures in a more streamlined and efficient manner.

Advanced Spectroscopic and Structural Characterization Techniques for 1 1,3 Benzodioxol 5 Yl Piperazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) for Aromatic and Aliphatic Resonances

Proton NMR (¹H NMR) is fundamental in identifying the number and types of hydrogen atoms in a molecule. In 1-(1,3-Benzodioxol-5-yl)piperazine, distinct signals corresponding to the aromatic protons of the benzodioxole ring and the aliphatic protons of the piperazine (B1678402) ring are expected.

The aromatic region of the spectrum for the 1,3-benzodioxole (B145889) moiety typically displays signals for the three protons on the benzene (B151609) ring. chemicalbook.com These protons usually appear as complex multiplets due to spin-spin coupling. The two protons on the methylenedioxy bridge (-O-CH₂-O-) characteristically present as a singlet.

The piperazine ring protons exhibit signals in the aliphatic region of the spectrum. Due to the chair conformation of the piperazine ring, the axial and equatorial protons can have different chemical shifts, leading to complex splitting patterns. In the parent piperazine, these protons are chemically equivalent and show a single peak. However, substitution on one of the nitrogen atoms, as in this compound, removes this symmetry. The protons on the carbon atoms adjacent to the substituted nitrogen will have different chemical shifts from those adjacent to the unsubstituted nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

| Aromatic CH (Benzodioxole) | 6.3 - 6.8 |

| Methylene (B1212753) (-O-CH₂-O-) | ~5.9 |

| Piperazine CH₂ (adjacent to N-aryl) | 3.0 - 3.2 |

| Piperazine CH₂ (adjacent to NH) | 2.8 - 3.0 |

| Piperazine NH | Variable (typically 1.5 - 2.5) |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Confirmation

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum, confirming the carbon framework.

The benzodioxole ring will show signals for its five distinct aromatic carbons, with the two carbons attached to oxygen appearing at higher chemical shifts. The methylene carbon of the dioxole ring will also have a characteristic signal. The piperazine ring will exhibit signals for its two sets of non-equivalent methylene carbons. Typical chemical shift ranges for substituted benzenes are between 110-165 ppm, while alkane carbons are found around 10-55 ppm. scribd.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C (Benzodioxole) | 100 - 150 |

| Methylene C (-O-CH₂-O-) | ~101 |

| Piperazine C (adjacent to N-aryl) | ~50 |

| Piperazine C (adjacent to NH) | ~46 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between atoms. A COSY spectrum reveals which protons are coupled to each other, helping to piece together the spin systems within the molecule. For instance, it can confirm the connectivity of the protons within the piperazine ring and the aromatic protons on the benzodioxole ring.

An HSQC spectrum correlates proton signals with the carbon atoms to which they are directly attached. This is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton spectrum. These 2D NMR methods provide a comprehensive and unambiguous structural elucidation of this compound and its derivatives. wiley.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For piperazine derivatives, electrospray ionization (ESI) is a common method for generating ions in the gas phase. xml-journal.net

In the mass spectrum of this compound, the molecular ion peak ([M+H]⁺) would confirm the molecular weight of the compound. The fragmentation of piperazine analogues often involves the cleavage of the C-N bonds within the piperazine ring and the bond connecting the piperazine ring to the aromatic ring. xml-journal.net A characteristic fragmentation pathway for benzylpiperazines involves the cleavage of the bond between the piperazine ring and the benzyl (B1604629) group. xml-journal.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₁₁H₁₄N₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present in the molecule, making these techniques excellent for functional group identification.

In the IR spectrum of this compound, characteristic absorption bands would be observed. These include:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the piperazine ring.

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

C-O stretching: The ether linkages in the benzodioxole ring will give rise to strong C-O stretching bands, typically in the 1000-1300 cm⁻¹ range. The C-O-C stretching of the methylenedioxy group is a particularly characteristic feature. researchgate.net

C-N stretching: The C-N stretching vibrations of the piperazine ring will appear in the 1000-1250 cm⁻¹ region.

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. Aromatic C=C stretching vibrations often produce strong signals in the Raman spectrum. dergipark.org.trcurrentseparations.com The symmetric stretching of the methylenedioxy bridge would also be expected to be Raman active. By combining IR and Raman data, a more complete picture of the vibrational modes of this compound can be obtained. nih.gov

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine (Piperazine) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Piperazine Ring | C-H Stretch | < 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Benzodioxole Ring | C-O Stretch (ether) | 1000 - 1300 |

| Piperazine Ring | C-N Stretch | 1000 - 1250 |

Note: These are general ranges and the exact positions of the bands can be influenced by the molecular environment.

Investigation of Molecular Interactions and Biological Targets of 1 1,3 Benzodioxol 5 Yl Piperazine

In Vitro Receptor Binding Affinity Studies

The unique combination of the piperazine (B1678402) ring and the benzodioxole moiety in this compound has made it an attractive starting point for the development of ligands targeting central nervous system receptors.

Serotonin (B10506) Receptor (e.g., 5-HT) Interactions

The arylpiperazine structure is a well-established pharmacophore for serotonin (5-HT) receptors, and derivatives of 1-(1,3-benzodioxol-5-yl)piperazine are no exception. Research has demonstrated that these compounds can exhibit high affinity for various 5-HT receptor subtypes, particularly the 5-HT1A receptor, which is a key target in the treatment of anxiety and depression. nih.govnih.gov

For instance, the modification of the piperazine nitrogen has led to the development of potent 5-HT1A receptor ligands. While specific binding data for the parent compound is not extensively documented, derivatives have shown significant affinity. For example, a series of N-substituted derivatives have been synthesized and evaluated, with some compounds displaying nanomolar affinity for the 5-HT1A receptor. nih.gov The interaction is often stereoselective, with one enantiomer showing significantly higher affinity than the other. nih.gov The benzodioxole group plays a critical role in the binding of these ligands to the receptor.

| Compound Derivative | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 5-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 5-HT1A | 0.74 | nih.gov |

| 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one (21) | 5-HT7 | 8.4 | nih.gov |

Sigma Receptor (e.g., σ1, σ2) Binding Profiles

Sigma receptors, particularly the σ1 and σ2 subtypes, are involved in a range of cellular functions and are considered targets for therapeutic intervention in neurological disorders and cancer. Piperazine-containing compounds have been a fertile ground for the discovery of sigma receptor ligands. nih.govuniba.it Derivatives of this compound have been investigated for their ability to bind to these receptors.

Studies on related benzylpiperazine derivatives have shown high affinity for the σ1 receptor, with some compounds exhibiting selectivity over the σ2 subtype. nih.gov The substitution pattern on the piperazine and the nature of the aromatic group are crucial for determining the affinity and selectivity for sigma receptor subtypes. nih.govsigmaaldrich.com While direct binding data for this compound is scarce, the structural motif is present in compounds that have been evaluated for sigma receptor binding.

| Compound Derivative | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (Ki σ2/Ki σ1) | Reference |

|---|---|---|---|---|

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) | σ1 | 1.6 | 886 | nih.gov |

| Amide 36 (a derivative of PB28) | σ1 | 0.11 | 1627-fold selective | sigmaaldrich.com |

| N-cyclohexylpiperazine 59 | σ2 | 4.70 | Low | sigmaaldrich.com |

Bradykinin (B550075) B1 Receptor Antagonism

The bradykinin B1 receptor is a G protein-coupled receptor that is upregulated during inflammation and plays a role in pain signaling. nih.gov Consequently, antagonists of this receptor are of interest as potential analgesic and anti-inflammatory agents. The search for non-peptide B1 receptor antagonists has led to the exploration of various chemical scaffolds, including piperazine-containing structures. nih.gov

While direct evidence of this compound acting as a bradykinin B1 receptor antagonist is not available, the piperazine core is a feature in some classes of B1 antagonists. nih.gov For example, a series of 5-piperazinyl pyridine (B92270) carboxamides have been developed as potent human B1 receptor antagonists. This suggests that with appropriate structural modifications, the this compound scaffold could potentially be adapted to target this receptor.

Enzyme Inhibition Studies

Beyond receptor binding, derivatives of this compound have been investigated for their potential to inhibit key enzymes involved in metabolic regulation and other physiological processes.

α-Amylase Inhibition for Metabolic Regulation Research

α-Amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch into simpler sugars. Inhibition of this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov

A study investigating novel phthalocyanine (B1677752) complexes substituted with 1-(benzo[d] nih.govresearchgate.netdioxol-5-ylmethyl)piperazine reported inhibitory activity against α-amylase. researchgate.net Specifically, a lead(II) phthalocyanine complex incorporating this moiety was found to be the most active, with a mixed-type inhibition mechanism. researchgate.net This finding highlights the potential of the this compound scaffold in the design of α-amylase inhibitors.

| Compound | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Lead(II) phthalocyanine complex with 1-(benzo[d] nih.govresearchgate.netdioxol-5-ylmethyl)piperazine | 7.3 ± 0.3 | Mixed-type | researchgate.net |

Tyrosinase Inhibition Investigations

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. Inhibitors of this enzyme are of great interest in the cosmetic industry for skin whitening applications and in medicine for treating hyperpigmentation disorders. nih.gov

The same study that explored α-amylase inhibition also investigated the effect of 1-(benzo[d] nih.govresearchgate.netdioxol-5-ylmethyl)piperazine-substituted phthalocyanines on tyrosinase activity. researchgate.net The lead(II) phthalocyanine complex was also the most potent inhibitor of tyrosinase, exhibiting a mixed-type inhibition mechanism. researchgate.net This indicates that the this compound core can be a valuable component in the design of novel tyrosinase inhibitors.

| Compound | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Lead(II) phthalocyanine complex with 1-(benzo[d] nih.govresearchgate.netdioxol-5-ylmethyl)piperazine | 6.7 ± 0.6 | Mixed-type | researchgate.net |

Monoamine Oxidase (MAO-A and MAO-B) Inhibitory Activity and Selectivity

Monoamine oxidase (MAO) enzymes, which include MAO-A and MAO-B, are crucial for the breakdown of neurotransmitters like dopamine (B1211576), norepinephrine, and serotonin. drugs.com Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders. drugs.comnih.gov The structural components of this compound, namely the piperazine ring and the 1,3-benzodioxole (B145889) moiety, are found in various compounds that exhibit MAO inhibitory activity.

Research into piperazine-substituted chalcones has identified them as a class of MAO-B inhibitors. nih.gov For example, certain chalcone (B49325) derivatives containing a piperazine ring show high inhibitory activity against MAO-B, with some compounds demonstrating IC₅₀ values in the low micromolar range. nih.gov Many of these synthesized chalcones exhibit selective inhibition of MAO-B. nih.gov Similarly, derivatives of piperine (B192125), a natural product containing a 1,3-benzodioxole group, have been investigated as MAO inhibitors. nih.gov These studies suggest that the this compound scaffold possesses features conducive to interaction with monoamine oxidases. While some piperazine-containing compounds show minimal inhibition of MAO-A, they can be potent against MAO-B. nih.gov

| Compound Class | Specific Example (if available) | MAO-B IC₅₀ Value | Selectivity Notes | Reference |

|---|---|---|---|---|

| Piperazine-substituted chalcones | PC10 | 0.65 µM | Much less effective against MAO-A (>65% residual activity at 10 µM). | nih.gov |

| Piperazine-substituted chalcones | PC11 | 0.71 µM | Much less effective against MAO-A. | nih.gov |

| Piperazine-substituted chalcones | PC1 | 7.62 µM | Least potent among the tested series against MAO-B. | nih.gov |

Inosine-5′-monophosphate Dehydrogenase (IMPDH) Inhibition in Pathogenic Systems

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. wikipedia.orgnih.gov This pathway is essential for DNA and RNA synthesis, making IMPDH a critical target for antimicrobial and anticancer therapies. wikipedia.orgnih.gov The enzyme catalyzes the conversion of inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). nih.gov Because microbial infections and tumor growth rely on rapid cell proliferation, they are highly dependent on the activity of IMPDH to supply the necessary guanine nucleotides. nih.govrsc.org

The structural and kinetic differences between human and pathogenic IMPDH enzymes offer a window for developing selective inhibitors. nih.govrsc.org This selectivity is a key focus in the development of new antimicrobial agents. rsc.org Research has led to the discovery of various scaffolds, such as benzimidazoles, benzoxazoles, and 1,2,3-triazoles, that show potent and selective inhibition of pathogenic IMPDH. nih.govrsc.org While IMPDH represents a significant target for drugs against pathogenic systems, specific inhibitory activity by this compound against this enzyme is not detailed in the reviewed literature. However, the ongoing search for novel IMPDH inhibitors remains an active area of pharmaceutical research. nih.gov

Kinase Inhibition Profiles (e.g., mTOR, CDK5/p25, GSK3α/β, DYRK1A, DYRK2, CLK1, CLK2, Pgk1)

The this compound scaffold is a component of several known kinase inhibitors. Kinases are key regulators of cellular processes, and their dysregulation is implicated in diseases like cancer and neurodegenerative disorders. mdpi.com

A derivative of amuvatinib (B1684542), N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, which incorporates the this compound structure, has been identified as a kinase inhibitor with efficacy against tumor cells. mdpi.com This suggests that the core structure contributes to kinase binding. Another related compound, AZD0530 (N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine), is a potent, dual-specific inhibitor of c-Src and Abl kinases at low nanomolar concentrations and is highly selective over a panel of other protein kinases. nih.gov

The DYRK (Dual-specificity tyrosine phosphorylation-regulated kinase) and CLK (CDC2-like kinase) families are also important targets, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.govnih.gov While direct data on this compound is limited, the development of inhibitors for kinases such as DYRK1A, CLK1, and mTOR is a major focus of research, with various heterocyclic cores, including those related to the compound of interest, being explored. nih.govnih.govresearchgate.net

| Compound | Target Kinase(s) | Activity/Potency | Therapeutic Area Context | Reference |

|---|---|---|---|---|

| Amuvatinib Derivative (Compound 6) | General Kinase Inhibitor (mTOR mentioned) | Efficacious in killing glucose-starved tumor cells. | Oncology | mdpi.com |

| AZD0530 | c-Src, Abl | Inhibition at low nanomolar concentrations; highly selective. | Oncology | nih.gov |

| Torin1 (Benzonaphthyridinone) | mTORC1, mTORC2 | Inhibits mTORC1 and mTORC2 substrates at 2 nM and 10 nM, respectively. | Oncology | nih.gov |

| Dihydroquinolines | hDYRK1A, hCLK1 | Inhibitory activities in the nanomolar range. | Neurodegenerative Diseases | nih.gov |

Exploration of Cellular Mechanisms

Mitochondrial Membrane Potential Inhibition in Cellular Models

Mitochondria are central to cellular energy production, and the mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial function. nih.govnih.gov A decrease in ΔΨm is often associated with cellular dysfunction and apoptosis. nih.gov

Research has shown that a derivative of this compound, specifically the amuvatinib derivative known as compound 6, inhibits the mitochondrial membrane potential. mdpi.com This effect was observed in tumor cells experiencing glucose starvation, a condition where cancer cells become highly dependent on mitochondrial function for survival. mdpi.com This finding is consistent with studies on other compounds containing the benzodioxole moiety. For instance, piperine has been shown to decrease mitochondrial membrane potential in cancer cells. researchgate.net Another benzodioxole derivative, 4-(1,3-benzodioxol-5-yl)-1-([1,1'-biphenyl]-4-ylmethylene)thiosemicarbazide, was found to induce apoptosis in cancer cells mediated by the disruption of ΔΨm. researchgate.net

Apoptosis Induction in Glucose-Starved Cancer Cells

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. An important therapeutic strategy in oncology involves targeting pathways that support cancer cell survival under metabolic stress, such as glucose starvation. mdpi.com

A derivative of this compound was found to be effective at killing tumor cells specifically under conditions of glucose starvation. mdpi.com This selective toxicity is linked to the compound's effect on mitochondria. mdpi.com Low glucose levels in tumors can modulate the apoptotic response. nih.gov The induction of apoptosis in cancer cells by piperazine-containing compounds has also been documented; for example, certain N-benzhydrylpiperazine conjugates induce apoptosis in HeLa cancer cells through an oxidative stress-mediated mitochondrial pathway. nih.gov Similarly, piperine, which contains the 1,3-benzodioxole structure, has been reported to induce apoptosis in gastric cancer cells. researchgate.net

Radioligand Binding and Molecular Imaging Probe Development

The development of radiolabeled derivatives of this compound is a critical step in elucidating its in vivo biodistribution, target engagement, and pharmacokinetic properties. These radiotracers are indispensable tools for non-invasive imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), which allow for the visualization and quantification of molecular targets in living organisms.

The design of radiolabeled derivatives of this compound involves the strategic incorporation of a radionuclide into the molecular structure without significantly altering its affinity and selectivity for its biological targets. Common strategies include the introduction of positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), or gamma-emitting isotopes such as Technetium-99m (⁹⁹mTc) or Iodine-123 (¹²³I).

The synthesis of these radiolabeled compounds is a multi-step process that often begins with the synthesis of a suitable precursor molecule that can be readily radiolabeled in the final step. For instance, a common approach for ¹¹C-labeling involves the methylation of a precursor containing a free amine or hydroxyl group using [¹¹C]methyl iodide or [¹¹C]methyl triflate. For ¹⁸F-labeling, nucleophilic substitution reactions with [¹⁸F]fluoride are frequently employed, often requiring a precursor with a good leaving group, such as a tosylate or nitro group.

For example, a potential synthetic route for a ¹¹C-labeled derivative could involve the N-alkylation of a desmethyl precursor of this compound using [¹¹C]CH₃I. Similarly, an ¹⁸F-labeled analog could be synthesized by reacting a precursor containing a bromo or nitro substituent on the benzodioxole ring with K[¹⁸F]F/Kryptofix 2.2.2. The synthesis of such derivatives is often achieved through a straightforward coupling reaction promoted by a dehydrating agent. nih.gov

The following table provides an illustrative example of potential radiolabeled derivatives and their precursors.

| Radiolabeled Derivative | Radionuclide | Precursor | Labeling Reaction |

| [¹¹C]Methyl-1-(1,3-benzodioxol-5-yl)piperazine | ¹¹C | This compound | N-methylation with [¹¹C]CH₃I |

| 1-(4-([¹⁸F]Fluorobenzyl)-1,3-benzodioxol-5-yl)piperazine | ¹⁸F | 1-(4-(Bromomethyl)benzyl)-1,3-benzodioxol-5-yl)piperazine | Nucleophilic substitution with [¹⁸F]F⁻ |

Once synthesized, the radiolabeled derivatives undergo rigorous in vitro and cellular evaluation to confirm that their biological properties are comparable to the parent compound and to assess their suitability as imaging agents.

In Vitro Binding Assays: Radioligand binding assays are conducted to determine the affinity (Ki) and selectivity of the new radiotracer for its intended target. nih.gov These experiments typically involve incubating the radiolabeled compound with cell membranes or tissue homogenates expressing the target receptor and measuring the displacement of a known high-affinity radioligand. nih.gov The results are crucial for ensuring that the structural modification for radiolabeling has not compromised the ligand's binding characteristics.

Cellular Uptake Studies: Cellular uptake studies are performed to investigate the ability of the radioligand to penetrate cell membranes and accumulate within cells. researchgate.netmdpi.comnih.gov These studies often utilize cell lines that endogenously express the target of interest or have been genetically engineered to do so. nih.gov The cells are incubated with the radiolabeled compound for various time points, after which the cells are washed, and the intracellular radioactivity is measured. mdpi.comnih.gov These experiments provide insights into the mechanism of uptake (e.g., passive diffusion, active transport) and can help predict the in vivo behavior of the radiotracer. nih.gov For instance, studies have shown that nanoparticle encapsulation can enhance cellular uptake. researchgate.net

The table below presents hypothetical data from a cellular uptake study of a radiolabeled derivative of this compound in a target-expressing cell line.

| Time (minutes) | Cellular Uptake (% of added dose) |

| 5 | 1.5 ± 0.2 |

| 15 | 4.8 ± 0.5 |

| 30 | 8.2 ± 0.9 |

| 60 | 10.5 ± 1.1 |

| 120 | 9.8 ± 1.0 |

These in vitro and cellular studies are fundamental for the preclinical validation of a new radioligand, providing essential data to justify its progression to in vivo imaging studies in animal models and, eventually, in humans.

Structure Activity Relationship Sar Studies of 1 1,3 Benzodioxol 5 Yl Piperazine Derivatives

Impact of Benzodioxole Moiety Modifications on Biological Activity

The 1,3-benzodioxole (B145889) group, also known as the methylenedioxyphenyl group, is a crucial pharmacophore found in numerous psychoactive compounds and is a key feature in derivatives like piribedil. nih.gov While direct SAR studies on modifying this specific moiety within the 1-(1,3-benzodioxol-5-yl)piperazine framework are limited, general principles from medicinal chemistry and studies on analogous structures provide valuable insights.

The methylenedioxy bridge is a defining feature of the benzodioxole ring. Research on the SAR of compounds containing this group, such as in the context of 1,4-benzodiazepines, indicates that the fused ring system's conformation is significant for receptor binding. chemisgroup.us While specific studies detailing the substitution or replacement of the methylenedioxy group in this compound derivatives are not widely available, it is understood that this group influences the electronic properties and planarity of the bicyclic system. Any modification, such as replacing the oxygen atoms with other heteroatoms or altering the methylene (B1212753) bridge, would substantially change the molecule's shape, polarity, and ability to interact with biological targets.

Substitutions on the benzene (B151609) portion of the benzodioxole ring can significantly impact biological activity. In related arylpiperazine classes, substitutions on the aromatic ring are a common strategy to modulate affinity and selectivity for various receptors. tandfonline.comnih.gov For instance, in a series of 1,2-benzothiazine derivatives bearing a phenylpiperazine moiety, the introduction of two chlorine atoms on the phenyl ring resulted in compounds with higher cytotoxicity against cancer cells compared to those with a single fluorine atom. mdpi.com Similarly, for coumarin-piperazine derivatives, the presence of fluorine and methoxy (B1213986) groups on the phenyl ring of the piperazine (B1678402) increased activity against E. coli. nih.gov While these examples are not on the benzodioxole ring itself, they demonstrate the principle that the type and position of substituents on the aryl group are critical determinants of biological activity. tandfonline.comnih.govnih.gov

Significance of Piperazine Ring Substituents

The piperazine ring is a versatile scaffold in medicinal chemistry, and its substituents, particularly at the N4 position, are pivotal in defining the biological activity of the resulting derivatives. tandfonline.comnih.gov The nature of these substituents dictates the compound's interaction with various receptors and enzymes.

The substituent at the N4-position of the piperazine ring plays a crucial role in determining the pharmacological profile of this compound derivatives. A wide array of moieties has been explored, leading to compounds with diverse activities.

Pyrimidine (B1678525): The most notable example is Piribedil , which features a pyrimidine ring attached to the N4-nitrogen. Piribedil acts as a dopamine (B1211576) D2/D3 receptor agonist and is used in the treatment of Parkinson's disease. nih.govnih.gov The pyrimidine ring is essential for its dopaminergic activity.

Benzyl (B1604629): The N-benzyl group is a common substituent in many biologically active piperazine derivatives. In some series, the presence of a benzyl group at the N4-position has been associated with anti-inflammatory properties. nih.gov

Halobenzoyl: A study on 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines demonstrated that these substituents are well-tolerated and that the nature and position of the halogen atom can influence the supramolecular structure, which may have implications for biological activity. nih.govnih.gov

Furan (B31954) and Thiazole (B1198619): While direct SAR studies of furan and thiazole substituents on the this compound core are not extensively documented, these heterocycles are known to be important pharmacophores. Thiazole-containing compounds have been developed as potential anti-inflammatory agents. nih.gov In other piperazine series, the introduction of a thiazole ring has been explored for anticancer activity. nih.gov Furan-containing moieties have also been incorporated into various biologically active compounds. researchgate.net

The following table summarizes the biological activities associated with different N4-substituents on piperazine rings, based on various studies.

| N4-Substituent | Associated Biological Activity | Compound Class Context |

| Pyrimidine | Dopamine Agonism (Anti-Parkinson) | 1-[(1,3-Benzodioxol-5-yl)methyl]piperazine |

| Halobenzoyl | Varies with halogen substitution | 1-[(1,3-Benzodioxol-5-yl)methyl]piperazine |

| Benzyl | Anti-inflammatory | 4-Benzyl-1,3-thiazole derivatives |

| Thiazole | Anti-inflammatory, Anticancer | General piperazine derivatives |

| Furan | Various (context-dependent) | General piperazine derivatives |

Contributions of Linker Units and Functional Groups

In many arylpiperazine derivatives, a flexible aliphatic chain of varying length connects the piperazine ring to a terminal pharmacophore. nih.gov Studies have shown that the length of this linker can dramatically impact activity. For instance, in a series of PROTACs (Proteolysis Targeting Chimeras), the efficacy was highly dependent on the linker length, with an optimal length of 16 atoms found for the specific target. nih.gov In other studies on fragment-based drug discovery, linker lengths of 3 to 21 atoms showed a length-dependent variation in DNA stabilization. nih.gov

Role of Carboxamide, Carbothioamide, and Other Linkers

The introduction of carboxamide and carbothioamide linkers to the 1,3-benzodioxole scaffold has been a key strategy in the development of potent and selective antagonists for P2X4 and P2X7 receptors, which are implicated in various pathological conditions. nih.gov A study involving the synthesis of seventeen new compounds based on 1,3-benzodioxole-5-carboxylic acid demonstrated that these derivatives exhibit high potency and selectivity towards human P2X4 (h-P2X4R) and human P2X7 (h-P2X7R) receptors. nih.gov

Notably, the presence of a carbothioamide linker in conjunction with specific substitutions on the phenyl ring led to significant inhibitory potential. For instance, compound 9o , N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d] nih.govnih.govdioxole-5-carboxamide, was identified as a potent and selective antagonist for h-P2X4R with an IC₅₀ of 0.039 µM. nih.gov Similarly, compound 9q , N-(quinolin-8-ylcarbamothioyl)benzo[d] nih.govnih.govdioxole-5-carboxamide, showed high potency and selectivity for h-P2X7R with an IC₅₀ of 0.018 µM. nih.gov These findings underscore the critical role of the carbothioamide linker in modulating the antagonist activity at these receptors.

In a different context, the synthesis of N-aroyl analogues of 1-[(1,3-benzodioxol-5-yl)methyl]piperazine using a carboxamide linker has been reported. nih.gov While this study focused on the molecular and supramolecular structures, it highlights the synthetic accessibility of such derivatives, which is a prerequisite for extensive SAR studies. nih.gov

The following table summarizes the activity of selected derivatives:

| Compound | Linker | Target | IC₅₀ (µM) |

| 9o | Carbothioamide | h-P2X4R | 0.039 nih.gov |

| 9q | Carbothioamide | h-P2X7R | 0.018 nih.gov |

Stereochemical Considerations in SAR

The three-dimensional arrangement of atoms in this compound derivatives plays a crucial role in their interaction with biological targets. X-ray crystallography studies of several derivatives have provided valuable insights into their preferred conformations.

In a series of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, it was observed that the piperazine ring consistently adopts a chair conformation. nih.gov The (1,3-benzodioxol-5-yl)methyl substituent was found to occupy an equatorial position in all studied compounds. nih.gov This conformational preference is significant as it dictates the spatial orientation of the substituent, which can influence binding to a receptor.

In another study on bis{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}methane, both piperazine rings were found to be in a chair conformation. nih.gov One of the dioxolane rings was planar, while the other exhibited a slightly disordered envelope conformation. nih.gov

These stereochemical features are fundamental to understanding the SAR of this class of compounds, as they govern the precise fit of the molecule into the binding pocket of a biological target.

Comparative SAR Analysis with Related Chemical Scaffolds

The this compound scaffold is a component of various biologically active molecules, and its SAR can be better understood by comparing it with related structures. Piperazine itself is a widely used scaffold in medicinal chemistry due to its ability to improve the pharmacokinetic properties of drug candidates and its presence in numerous therapeutic agents. nih.govnih.gov

The benzodioxole moiety is also a key feature in many compounds with diverse biological activities. For instance, benzothiazoles containing a benzo nih.govnih.govdioxole substituent have been studied for their potential antitumor activity. researchgate.net The combination of the piperazine ring with other heterocyclic systems, such as coumarins, has been shown to enhance biological effects, including neuroprotective and anticancer activities. nih.gov

A comparative analysis of different scaffolds was performed in a study on benzodiazepine (B76468) derivatives, where compounds were classified based on their biological activity using discriminant function analysis. nih.gov This approach, which considers various physicochemical properties, could be valuable for comparing the this compound scaffold with other chemical classes to identify key structural determinants for specific biological activities.

The versatility of the piperazine ring is further highlighted in the design of 1,3,5-triazine (B166579) derivatives with antiviral activity, where the piperazine moiety is incorporated to modulate the biological activity of the parent scaffold. mdpi.com Similarly, thiazolo[5,4-d]pyrimidine (B3050601) derivatives containing a piperazine linker have been developed as potent and selective adenosine (B11128) A2A receptor inverse agonists. mdpi.com

Strategies for Resolving Discrepancies in Reported Biological Activity Data through SAR

Discrepancies in the reported biological activity of this compound derivatives can arise from various factors, including differences in assay conditions, experimental protocols, and the specific biological targets being investigated. A systematic SAR analysis can be a powerful tool to resolve such inconsistencies.

One key strategy is the synthesis and evaluation of a focused library of analogues with systematic structural modifications. By keeping the core scaffold constant and varying the substituents and linkers in a controlled manner, it is possible to establish clear relationships between specific structural features and biological activity. This approach was effectively used in the study of 1,3-benzodioxole N-carbamothioyl carboxamide derivatives, where a series of 17 compounds were synthesized to elucidate their activity as P2X receptor antagonists. nih.gov

Another important aspect is the detailed characterization of the compounds, including their stereochemistry. As discussed in section 5.3.2, subtle differences in conformation and the spatial arrangement of substituents can lead to significant changes in biological activity. nih.govnih.gov Therefore, thorough structural analysis using techniques like X-ray crystallography and NMR spectroscopy is crucial to ensure that the reported biological data corresponds to a well-defined chemical entity.

Furthermore, computational methods such as quantitative structure-activity relationship (QSAR) and molecular docking can be employed to build predictive models that correlate structural properties with biological activity. mdpi.com These models can help to identify outliers in the data and to rationalize observed discrepancies. For example, a 3D-QSAR model was used to guide the synthesis of 1,3,5-triazine derivatives with improved antiviral activity. mdpi.com

Finally, when discrepancies arise, it is important to carefully compare the experimental details of the different studies. This includes the cell lines used, the receptor subtypes targeted, and the specific assay parameters. By systematically analyzing the SAR data in conjunction with the experimental methodologies, it is often possible to reconcile conflicting reports and to gain a more accurate understanding of the biological properties of this compound derivatives.

Computational Chemistry Approaches in the Study of 1 1,3 Benzodioxol 5 Yl Piperazine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method is crucial for understanding the interactions that drive the binding process and for estimating the strength of this interaction.

Prediction of Binding Affinities and Orientations

Molecular docking simulations are widely used to predict the binding affinities and orientations of 1-(1,3-Benzodioxol-5-yl)piperazine and its derivatives with various biological targets. These simulations calculate a scoring function, often expressed as a binding energy, to estimate the strength of the ligand-target interaction. A more negative binding energy generally indicates a more favorable and stable interaction. nih.gov

For instance, in studies involving derivatives of this compound, docking is used to predict how these molecules will bind to their target proteins. The results can show a high correlation with experimentally determined binding affinities. researchgate.net For example, docking studies of arylpiperazine derivatives have helped in understanding their binding to specific receptors, which is crucial for their potential therapeutic applications. nih.gov In one study, a piperazin-1-ylpyridazine derivative, compound P21, showed the highest binding affinity towards the dCTPase protein with a Glide Gscore of -4.649. indexcopernicus.com

The orientation of the ligand within the binding site is another critical piece of information obtained from docking simulations. It reveals the specific conformation the ligand adopts to maximize its interactions with the protein. For example, in derivatives of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazine, the piperazine (B1678402) ring typically adopts a chair conformation with the (1,3-benzodioxol-5-yl)methyl substituent in an equatorial position. nih.gov

| Compound/Derivative | Target | Predicted Binding Affinity (Example Value) | Key Interaction Type |

|---|---|---|---|

| Piperazin-1-ylpyridazine derivative (P21) | dCTPase protein | -4.649 (Glide Gscore) | Hydrogen bonding, π-π stacking |

| Arylpiperazine derivatives | Androgen Receptor (AR) | IC50 < 3 µM | Hydrophobic interactions |

| Benzhydryl piperazine-1,2,3-triazoline hybrids | EGFR/Tubulin | IC50 values in µM range | Not specified |

Identification of Key Amino Acid Residues in Binding Sites

A significant outcome of molecular docking is the identification of key amino acid residues within the binding site that are crucial for ligand recognition and binding. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. indexcopernicus.com

For example, docking studies of a piperazin-1-ylpyridazine derivative revealed that it forms two hydrogen bonds with the residues Gln82 (sidechain) and Glu78 (backbone) of the dCTPase protein. indexcopernicus.com The pyridazine (B1198779) ring of the same compound was found to form a π-π stacking interaction with the Arg109 residue. indexcopernicus.com Similarly, in the case of arylpiperazine derivatives targeting the androgen receptor, hydrophobic interactions with amino acid residues in the ligand-binding pocket are the primary mode of binding. nih.gov The benzothiazine and phenylpiperazine rings in some derivatives are responsible for π-type interactions with aromatic amino acids in the nucleic acids binding domain. mdpi.com

The Protein Data Bank (PDB) provides a wealth of information on ligand-protein interactions, showing that this compound (BDP) interacts with a variety of proteins through numerous ligand instances. ebi.ac.uk

| Compound/Derivative | Target | Key Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| Piperazin-1-ylpyridazine derivative (P21) | dCTPase | Gln82, Glu78, Arg109 | Hydrogen bond, π-π stacking |

| Arylpiperazine derivatives | Androgen Receptor | Not specified | Hydrophobic interactions, Van der Waals forces |

| Phenylpiperazine derivatives of 1,2-Benzothiazine | DNA-Topo II complex | Asp | Hydrogen bonds |

Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms and molecules over time, providing insights into the flexibility of the protein and the ligand, and the stability of their complex. nih.govnih.gov

For this compound and its derivatives, MD simulations can be used to:

Assess the stability of the predicted binding poses from molecular docking.

Observe conformational changes in the protein and ligand upon binding.

Calculate the binding free energy with higher accuracy by considering the dynamic nature of the system.

Study the influence of solvent molecules on the binding process.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. rsc.org It provides a detailed understanding of a molecule's electronic properties, which are fundamental to its reactivity and spectroscopic characteristics.

Prediction of Electronic Properties and Spectroscopic Parameters

DFT calculations are employed to predict various electronic properties of this compound and its derivatives. These properties include the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map, for example, helps to visualize the electron-rich and electron-poor regions of a molecule, which is crucial for predicting how it will interact with other molecules. nih.gov

Furthermore, DFT can be used to simulate and predict spectroscopic parameters. For instance, theoretical calculations using DFT methods have been performed on a derivative, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl] pyrimidine (B1678525) (BDPP), to analyze its vibrational spectra (FT-IR and FT-Raman). nih.gov The calculated spectra often show excellent agreement with experimental data, aiding in the assignment of vibrational modes. nih.gov

HOMO-LUMO Analysis for Reactivity Prediction

A key aspect of DFT calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining a molecule's chemical reactivity and stability. mdpi.com

A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For derivatives of this compound, a small HOMO-LUMO energy gap can indicate a potential for charge transfer within the molecule, which influences its reactivity. nih.govresearchgate.net This analysis is valuable for predicting how a molecule might behave in a chemical reaction or a biological system. researchgate.net

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Implication |

|---|---|---|---|---|

| 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl] pyrimidine (BDPP) | Data not specified | Data not specified | Small | High reactivity |

| Protonated 1,3-benzodioxole (B145889) derivative | Data not specified | Data not specified | -0.058 | Increased reactivity and charge transfer potential |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to ascertain the mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgyoutube.com These models are fundamental in predicting the activity of new, untested compounds based on the properties of known molecules. wikipedia.org

In the context of piperazine derivatives, QSAR studies have been instrumental. For instance, research on a series of piperazine derivatives as mTORC1 inhibitors demonstrated the utility of QSAR in identifying key molecular descriptors that correlate with inhibitory activity. mdpi.com These descriptors often include electronic, geometrical, and physicochemical parameters. mdpi.com A typical QSAR model can be expressed as:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

The process involves several key steps:

Data Set Selection: A group of molecules with known biological activities, such as piperazine derivatives, is chosen.

Descriptor Calculation: Various molecular descriptors (e.g., topological, spatial, thermodynamic) are calculated for each molecule in the set. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that links the descriptors to the biological activity. mdpi.compatsnap.com

Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation and external test sets to ensure its reliability. nih.gov

A study on piperine (B192125) analogs as efflux pump inhibitors highlighted a QSAR model where the partial negative surface area and the heat of formation of the compounds were significant predictors of inhibitory activity. nih.gov Similarly, for a series of piperazine derivatives, descriptors like the lowest unoccupied molecular orbital energy (E-LUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), and topological polar surface area (PSA) were found to be significantly correlated with their biological inhibitory activity. mdpi.com

The insights gained from QSAR models can guide the modification of the this compound scaffold to enhance its desired biological effects.

In Silico Prediction of Pharmacological Parameters (e.g., ADME for research optimization)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. researchgate.netnih.gov These computational tools help to filter out compounds with poor pharmacokinetic profiles, thus saving time and resources. nih.gov For derivatives of this compound, predicting ADME properties is essential for optimizing their potential as therapeutic agents.

Various software platforms and online tools are available to calculate key ADME-related descriptors. These predictions are based on the molecule's structure and physicochemical properties.

Key Predicted ADME Parameters:

| Parameter | Description | Importance in Drug Discovery |

| Aqueous Solubility (Log S) | Predicts the solubility of the compound in water. | Poor solubility can lead to low absorption and bioavailability. |

| Gastrointestinal (GI) Absorption | Estimates the percentage of the compound absorbed from the gut. | High GI absorption is desirable for orally administered drugs. |

| Blood-Brain Barrier (BBB) Permeation | Predicts the ability of the compound to cross the blood-brain barrier. | Crucial for drugs targeting the central nervous system. |

| CYP450 Inhibition | Predicts the potential of the compound to inhibit key cytochrome P450 enzymes. | Inhibition can lead to drug-drug interactions. |

| Drug-likeness | Evaluates the compound's properties against established rules like Lipinski's Rule of Five. | Helps in identifying compounds with properties similar to known drugs. |

Studies on various heterocyclic compounds, including those with piperazine scaffolds, have successfully used in silico tools to predict their ADME profiles. For instance, a study on benzodioxin pyrazoline derivatives utilized online tools to predict properties like oral absorption and drug-likeness, finding that many of the synthesized compounds had acceptable ADME profiles. biointerfaceresearch.com Research on a series of piperazine derivatives identified several compounds with high absorption potential and adherence to key drug-likeness rules, suggesting good oral bioavailability. mdpi.com

The table below illustrates a hypothetical in silico ADME prediction for a derivative of this compound, based on typical parameters evaluated in such studies.

Hypothetical In Silico ADME Profile

| ADME Parameter | Predicted Value | Favorable Range |

|---|---|---|

| Molecular Weight (g/mol) | < 500 | |

| LogP (Octanol/Water Partition) | < 5 | |

| H-bond Donors | < 5 | |

| H-bond Acceptors | < 10 | |

| Topological Polar Surface Area (Ų) | < 140 | |

| Aqueous Solubility (Log S) | > -4 | |

| GI Absorption | High | |

| BBB Permeant | Varies by target |

Rational Drug Design Methodologies Utilizing Computational Models

Rational drug design systematically creates new medicines based on an understanding of their biological targets. patsnap.com Computational methods are central to this approach, enabling scientists to model, predict, and analyze complex biological interactions. patsnap.comopenmedicinalchemistryjournal.com For a molecule like this compound, these methodologies can be applied to design novel derivatives with improved efficacy and selectivity.

The process of rational drug design often integrates several computational techniques:

Molecular Docking: This technique predicts the preferred orientation of a molecule when it binds to a target protein, providing insights into binding affinities and interaction patterns. patsnap.comopenmedicinalchemistryjournal.com For derivatives of this compound, docking studies can help identify the most promising candidates for a specific biological target by evaluating their binding modes and energies. openmedicinalchemistryjournal.com

Virtual Screening: This computational method is used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Starting with the this compound scaffold, virtual screening can explore a vast chemical space to find novel derivatives with potentially high activity.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By identifying the key pharmacophoric features of active this compound analogs, new molecules can be designed that fit this model.

Molecular Dynamics (MD) Simulations: MD simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. patsnap.com This can be used to study the stability of the ligand-protein complex formed by a this compound derivative and its target.

The integration of QSAR, ADME predictions, and these rational design methodologies creates a powerful workflow for drug discovery. For example, a general pipeline for rational drug design might involve using QSAR to identify promising lead compounds, followed by molecular docking to understand their interactions with the target receptor, and finally, in silico ADME profiling to ensure they possess favorable pharmacokinetic properties. researchgate.net This iterative process of design, prediction, and optimization is a cornerstone of modern medicinal chemistry. patsnap.com

Emerging Research Directions and Future Perspectives on 1 1,3 Benzodioxol 5 Yl Piperazine in Medicinal Chemistry

Development of Novel Therapeutic Lead Compounds

The 1-(1,3-benzodioxol-5-yl)piperazine core structure serves as a valuable starting point for the generation of novel therapeutic lead compounds. Researchers have successfully synthesized and evaluated numerous derivatives, revealing a wide range of pharmacological activities. nih.govresearchgate.net The inherent properties of the piperazine (B1678402) ring, such as its ability to be readily substituted, allow for the systematic modification of the molecule to optimize its interaction with biological targets. nih.gov

For instance, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been identified as a novel therapeutic class of psychoactive agents. nih.gov Similarly, N-substituted piperazine ether derivatives have been explored for their potential as histamine (B1213489) H3 receptor antagonists. researchgate.net The structure-activity relationship (SAR) studies of these analogs are crucial in guiding the design of more potent and selective compounds. researchgate.netnih.gov These studies have shown that even minor structural modifications can lead to significant changes in biological activity. nih.gov

Table 1: Examples of Therapeutic Leads Based on this compound

| Derivative Class | Therapeutic Target/Application | Key Findings |

|---|---|---|

| 1-(1,3-Benzodioxol-5-yl)-2-butanamine derivatives | Psychoactive agents | Identified as a new pharmacologic class with potential in psychotherapy. nih.gov |

| N-substituted piperazine ether derivatives | Histamine H3 Receptor | Compound 26 identified as a promising lead for histamine H3 receptor antagonists/inverse agonists. researchgate.net |

| 1-(5-isoquinolinesulfonyl)piperazine analogues | Mycobacterium tuberculosis IMPDH inhibitors | Compound 47 showed improved inhibitory activity against the target enzyme. nih.gov |

| Arylpiperazine derivatives | Androgen Receptor Antagonists | Several derivatives demonstrated strong cytotoxicity against cancer cells and significant androgen receptor antagonistic activity. researchgate.net |

Exploration of Polypharmacology and Multi-Target Directed Ligands

The concept of "one-target, one-drug" is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. This has led to the rise of polypharmacology, the design of single chemical entities that can modulate multiple targets simultaneously. nih.gov The this compound scaffold is well-suited for the development of such multi-target-directed ligands (MTDLs). jneonatalsurg.comresearchgate.net

In the context of neurodegenerative diseases like Alzheimer's, MTDLs based on the piperazine structure are being designed to concurrently inhibit key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1). researchgate.netnih.gov For example, piperine-derived MTDLs have shown significant inhibitory activity against cholinesterases and BACE1, as well as the ability to prevent amyloid-β aggregation. nih.gov This multi-pronged approach offers the potential for enhanced therapeutic efficacy compared to single-target agents. nih.gov The design strategy often involves combining the this compound moiety with other pharmacophores known to interact with the desired targets. nih.govresearchgate.net

Advancements in Radiopharmaceutical Applications

Radiolabeled compounds containing the this compound core are emerging as valuable tools in nuclear medicine, particularly for positron emission tomography (PET) imaging. These radiotracers can be used to visualize and quantify the distribution of specific receptors or transporters in the brain and other organs, aiding in disease diagnosis and monitoring treatment response.

The development of ¹¹C-labeled derivatives, for instance, allows for non-invasive in vivo studies. The synthesis of these radiolabeled compounds often involves the N-alkylation of the piperazine ring with a labeled precursor in the final step of the synthetic route. mdpi.com The insights gained from PET imaging studies with these novel radiopharmaceuticals can significantly contribute to our understanding of disease mechanisms and accelerate the development of new drugs.

Innovations in Synthetic Strategies for Enhanced Efficiency

The growing interest in this compound and its derivatives has spurred the development of more efficient and sustainable synthetic methods. nih.govorganic-chemistry.org Traditional synthetic routes are often multi-step and may require harsh reaction conditions or the use of expensive and toxic reagents. nih.gov